2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound featuring an imidazole ring substituted with phenyl groups and a thioacetamide moiety. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole core. One common approach is the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed reactions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. This might involve the use of continuous flow reactors and advanced purification techniques to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioacetamide group to a sulfoxide or sulfone.
Reduction: : Reduction of the imidazole ring or the phenyl groups.
Substitution: : Replacement of the thioacetamide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced imidazole derivatives or phenyl groups.
Substitution: : Various functionalized derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the biological activity of imidazole derivatives.
Medicine: : Investigating potential therapeutic uses, such as antimicrobial or anti-inflammatory properties.
Industry: : Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the tetrahydrofuran-2-ylmethyl group and the bis(4-methylphenyl) substitution on the imidazole ring Similar compounds might include other imidazole derivatives with different substituents or functional groups
List of Similar Compounds
Imidazole derivatives with different substituents (e.g., alkyl, alkoxy, halogen)
Thioacetamide derivatives with various functional groups
Other heterocyclic compounds with phenyl substitutions
Properties
IUPAC Name |
2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16-5-9-18(10-6-16)22-24(27-23(26-22)19-11-7-17(2)8-12-19)30-15-21(28)25-14-20-4-3-13-29-20/h5-12,20H,3-4,13-15H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFHRYPEQJUOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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